Dehydroheliobuphthalmin

Description

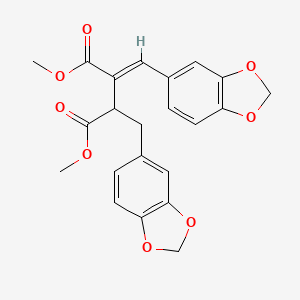

Dehydroheliobuphthalmin (CAS: 103001-05-4; synonyms: 66547-92-0 ) is a bioactive diterpenoid derivative isolated from natural sources such as Platycladus orientalis seeds . Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol . The compound is characterized by a fused benzodioxole structure, as shown in its IUPAC name: dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate . It is commercially available with a purity of ≥95% for research use .

This compound demonstrates neuroprotective activity against glutamate-induced neurotoxicity and anticancer effects via EGFR pathway modulation in non-small cell lung cancer (NSCLC) cells (NCI-H441) when combined with lapatinib . Its mechanism includes downregulating p-EGFR, p-AKT, and Bcl-2, while upregulating pro-apoptotic Bax and caspase cascades .

Propriétés

IUPAC Name |

dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJAZYITXHVOI-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Dehydroheliobuphthalmin can be synthesized through chemical methods. The specific preparation method may vary, but a common approach involves the reduction of aromatic nitro compounds and the coupling of aromatic nitrate compounds . Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield.

Analyse Des Réactions Chimiques

Dehydroheliobuphthalmin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Applications De Recherche Scientifique

Dehydroheliobuphthalmin has significant applications in scientific research, including:

Chemistry: It is used as a chemical reagent in organic synthesis reactions.

Industry: It can be used as a precursor for the synthesis of dyes and luminescent materials.

Mécanisme D'action

The mechanism by which Dehydroheliobuphthalmin exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit the migration of melanoma and brain endothelial cells, reduce the adhesion of melanoma cells to the brain endothelium, and enhance the barrier function of the blood-brain barrier. These actions are mediated through the modulation of tight junction proteins and other cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

The following table compares Dehydroheliobuphthalmin with analogous natural compounds in terms of structure, bioactivity, and applications:

Key Differences:

Structural Complexity: this compound contains two benzodioxole rings and ester groups, distinguishing it from simpler diterpenes like savinin or isopimaradienols .

Mechanistic Specificity : Unlike 8(14),15-isopimaradien-3-ol (broad antibacterial activity), this compound selectively targets wild-type EGFR in NSCLC without affecting mutant EGFR (NCI-H1975) .

Neuroprotection : While both this compound and savinin are neuroprotective, this compound’s activity is linked to glutamate toxicity mitigation, whereas savinin’s mechanisms remain less defined .

Research Implications and Limitations

- Advantages : this compound’s dual role in neuroprotection and oncology highlights its therapeutic versatility. Its specificity for wild-type EGFR may reduce off-target effects in cancer therapy .

- Limitations: Comparative pharmacokinetic data (e.g., bioavailability, metabolism) with analogs like savinin are lacking. Structural analogs such as nyasicoside and mussaenoside require further mechanistic studies .

Activité Biologique

Dehydroheliobuphthalmin, a lignan derivative primarily isolated from Platycladus orientalis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C22H20O8

- Molecular Weight : 412.39 g/mol

- CAS Number : 103001-05-4

This compound is characterized by its complex structure, which is conducive to various biological interactions.

Neuroprotective Activity

One of the most significant findings regarding this compound is its neuroprotective potential. Research indicates that it exhibits protective effects against glutamate-induced neurotoxicity, which is critical in preventing neuronal damage associated with neurodegenerative diseases.

The neuroprotective mechanism is believed to involve:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to neurodegeneration.

- Regulation of Neurotransmitter Levels : Enhancing the stability of neurotransmitters affected by glutamate toxicity.

Anticancer Properties

This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells, suggesting potential as an adjunct therapy in cancer treatment.

- Lung Cancer : Another study indicated that it could induce apoptosis in lung cancer cells, highlighting its role in cancer cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Other Biological Activities

In addition to its neuroprotective and anticancer properties, this compound exhibits several other biological activities:

- Antioxidant Activity : Demonstrated through various assays, indicating its potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

- Antidiabetic Potential : Emerging studies suggest it may help regulate blood glucose levels and improve insulin sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.